L-771688 is classified as a dihydropyrimidine derivative. Dihydropyrimidines are important heterocyclic compounds widely studied for their biological activities, including anti-inflammatory and antihypertensive properties. The synthesis of L-771688 involves modifications of the dihydropyrimidine structure to enhance its receptor selectivity and biological efficacy .
The synthesis of L-771688 primarily employs the Biginelli reaction, a well-known multi-component reaction that combines aldehydes, urea, and β-keto esters to form dihydropyrimidinones. The reaction conditions can vary significantly, with several methods reported:
L-771688 features a dihydropyrimidine core structure, which is characterized by a six-membered ring containing nitrogen atoms. The specific molecular formula for L-771688 is C17H20N4O3S, with a molecular weight of approximately 364.43 g/mol. The key structural components include:
The molecular structure contributes to its selective binding affinity for the alpha-1A adrenergic receptor .
L-771688 undergoes various chemical reactions typical of dihydropyrimidine derivatives:
These reactions are critical for developing derivatives with enhanced pharmacological properties.
L-771688 functions as an antagonist at the alpha-1A adrenergic receptor, inhibiting receptor activation by endogenous catecholamines such as norepinephrine. This inhibition leads to:
The Ki value (inhibition constant) for L-771688 at the alpha-1A receptor is approximately 0.43 nM, indicating its high potency .
L-771688 is typically presented as a hydrochloride salt, which enhances its solubility in aqueous solutions. Its physical properties include:
Key chemical properties include:
These properties are essential for understanding how L-771688 behaves in biological systems and during formulation development .
L-771688 is primarily investigated for its therapeutic potential in treating benign prostatic hyperplasia due to its selective action on alpha-1A adrenergic receptors. Additionally, studies have explored its broader implications in:
L-771688 hydrochloride (methyl (4S)-4-(3,4-difluorophenyl)-6-[(methyloxy)methyl]-2-oxo-3-[({3-[4-(2-pyridinyl)-1-piperidinyl]propyl}amino)carbonyl]-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate dihydrochloride) is a structurally complex molecule with defined stereochemistry critical to its biological activity. Its molecular formula is C₂₈H₃₅Cl₂F₂N₅O₅, with a molecular weight of 630.51 g/mol (CAS No: 200051-19-0) [1] [8]. The structure integrates three pharmacologically significant moieties:
The absolute (4S) stereochemistry at the C4 position is a key determinant of α1A-adrenoceptor binding affinity. X-ray crystallography confirms that the dihydropyrimidine ring adopts a boat conformation, with the difluorophenyl and methoxymethyl substituents occupying pseudo-axial orientations. This spatial arrangement facilitates optimal interaction with the orthosteric binding pocket of α1A-adrenoceptors [9]. The hydrochloride salt form enhances crystallinity and stability, with the chloride ions forming ionic bonds with the protonated piperidine nitrogen and amide groups [8].
Table 1: Atomic-Level Molecular Characteristics
Property | Specification |
---|---|
Defined Stereocenters | 1 (Absolute (4S) configuration) |
E/Z Centers | 0 |
Hydrogen Bond Donors | 3 (Two amide NH, one protonated amine) |
Hydrogen Bond Acceptors | 9 (Carbonyls, ether, pyridine, chloride) |
Topological Polar Surface Area | 112 Ų |
SMILES Notation | O=C(C(C@@HN2C(NCCCN3CCC(CC2)C3=NC=CC=C3)=O)=C(COC)NC2=O)OC.Cl.Cl |
L-771688 hydrochloride exhibits challenging yet manageable physicochemical properties. It demonstrates high solubility in dimethyl sulfoxide (DMSO) (≥100 mg/mL), making it suitable for in vitro assays. However, aqueous solubility is markedly lower (<1 mg/mL in pure water), necessitating formulation strategies for biological testing [5] [7]. Stability studies indicate sensitivity to hydrolysis at extreme pH and oxidation under prolonged ambient light exposure. The hydrochloride salt enhances stability compared to the free base, with recommended storage at -20°C for long-term preservation (3 years) or -80°C for solutions (6 months) [5] [7].
Critical formulation considerations include:
Table 2: Solubility and Stability Profile
Parameter | Characteristics |
---|---|
Aqueous Solubility | <1 mg/mL (pH 7.0, 25°C) |
DMSO Solubility | ≥100 mg/mL (179 mM) |
Thermal Stability | Stable at 25°C (solid); decomposes >150°C |
Photostability | Degrades under prolonged UV/visible light |
pH Stability | Stable at pH 5-7; hydrolyzes at pH <3 or >9 |
Solution Stability | -80°C: 6 months; -20°C: 1 month (in DMSO) |
The synthesis of L-771688 hydrochloride employs a convergent strategy involving multi-step transformations optimized for chiral purity and yield. The route comprises three key stages:
Stage 1: Piperidine Intermediate Synthesis2,4'-Dipyridyl undergoes nucleophilic substitution with 3-bromopropylamine hydrobromide in dimethylformamide (DMF) at 80°C, yielding a quaternary ammonium intermediate. This is reduced with sodium borohydride in methanol at 0°C→25°C to give 3-[4-(2-pyridinyl)piperidin-1-yl]propan-1-amine. Catalytic hydrogenation (Pd/C, H₂, 50 psi) completes the synthesis of the amine fragment [9].
Stage 2: Biginelli-Type CyclizationEthyl 3-(3,4-difluorophenyl)-3-oxopropanoate undergoes asymmetric Biginelli condensation with N-(3-aminopropyl)-4-(pyridin-2-yl)piperidine-1-carboximidamide and methoxymethyl acetoacetate. Chiral induction is achieved using (L)-proline as an organocatalyst (yield: 68%, ee >98%) [4] [10].
Stage 3: Salt Formation and PurificationThe free base is treated with hydrochloric acid (2.2 equiv) in anhydrous ethanol. Crystallization occurs at 4°C, yielding L-771688 hydrochloride as a white crystalline solid. Final purification uses preparative HPLC (C18 column, methanol:water:trifluoroacetic acid 75:25:0.1) to achieve >99% chemical purity [9].
Optimization Strategies Implemented:
Table 3: Synthesis Process Metrics
Step | Key Reagents/Conditions | Yield | Purity |
---|---|---|---|
Piperidine Intermediate | DMF, 80°C; NaBH₄/MeOH, 0-25°C; H₂/Pd | 78% | 95% |
Biginelli Cyclization | (L)-Proline, EtOH, reflux, 24h | 68% | 98% (ee) |
Hydrochloride Formation | HCl/EtOH, 0-5°C, crystallization | 92% | >99% |
Overall Process | 5 steps from commercial materials | 15-20% | >99% |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7